Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-
Description
“Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-” is a chemical compound with the molecular formula C19H22N4S2. It is a derivative of thiazolo[5,4-d]thiazole, a fused biheterocycle that is electron deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
The synthesis of thieno[2,3-d]thiazole derivatives has been achieved through various methods. For instance, thieno[2,3-d]thiazole has been synthesized in two steps by reductive deamination of the easily available 2-aminothieno[2,3-d]thiazole .Molecular Structure Analysis
The molecular structure of “Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-” is characterized by a thiazolo[5,4-d]thiazole core, which is an electron deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, making it suitable for applications in organic electronics .Future Directions
Thiazolo[5,4-d]thiazole derivatives, including “Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-”, have shown promise in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .
Properties
IUPAC Name |
(5-butylthieno[2,3-d][1,3]thiazol-2-yl)-(4-pyrrolidin-1-ylphenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c1-2-3-6-16-13-17-18(24-16)20-19(25-17)22-21-14-7-9-15(10-8-14)23-11-4-5-12-23/h7-10,13H,2-6,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGIZRJPRDKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(S1)N=C(S2)N=NC3=CC=C(C=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545377 | |
Record name | 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94495-00-8 | |
Record name | 5-Butyl-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}thieno[2,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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